molecular formula C25H27ClN6 B11280588 6-(4-benzylpiperidin-1-yl)-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(4-benzylpiperidin-1-yl)-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11280588
M. Wt: 447.0 g/mol
InChI Key: IZIZFGJXJDJDGQ-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperidin-1-yl)-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology and neurology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the benzylpiperidine and chloromethylphenyl groups through nucleophilic substitution and coupling reactions. Common reagents include various chlorinating agents, bases, and solvents such as dimethylformamide and dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylpiperidine moiety, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can occur at the pyrazolopyrimidine core, potentially yielding dihydro derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chloro substituent on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: N-oxides of the benzylpiperidine moiety.

    Reduction: Dihydro derivatives of the pyrazolopyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating cancer and neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of signaling pathways. This can result in the inhibition of cell proliferation in cancer cells or modulation of neurotransmitter release in neurological disorders.

Comparison with Similar Compounds

  • 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine
  • 1-Naphthyl PP1

Comparison: Compared to similar compounds, 6-(4-benzylpiperidin-1-yl)-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity. This uniqueness makes it a valuable candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C25H27ClN6

Molecular Weight

447.0 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(4-chloro-2-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C25H27ClN6/c1-17-14-20(26)8-9-22(17)28-23-21-16-27-31(2)24(21)30-25(29-23)32-12-10-19(11-13-32)15-18-6-4-3-5-7-18/h3-9,14,16,19H,10-13,15H2,1-2H3,(H,28,29,30)

InChI Key

IZIZFGJXJDJDGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C

Origin of Product

United States

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